4-(Dimethylamino)-4'-fluorobenzhydrol
Description
4-(Dimethylamino)-4'-fluorobenzhydrol (C₁₅H₁₇FNO) is a benzhydrol derivative featuring a dimethylamino group (-N(CH₃)₂) at the para position of one phenyl ring and a fluorine atom at the para position of the other phenyl ring. This compound belongs to the tertiary amine class and is structurally characterized by a central methanol group bridging two aromatic rings. Its molecular weight is approximately 261.31 g/mol (estimated from analogs in ).
Properties
IUPAC Name |
[4-(dimethylamino)phenyl]-(4-fluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO/c1-17(2)14-9-5-12(6-10-14)15(18)11-3-7-13(16)8-4-11/h3-10,15,18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAXILUQHPHJSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374361 | |
| Record name | 4-(Dimethylamino)-4'-fluorobenzhydrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39768-80-4 | |
| Record name | 4-(Dimethylamino)-4'-fluorobenzhydrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 39768-80-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
4-(Dimethylamino)-4'-fluorobenzhydrol (CAS No. 39768-80-4) is a chemical compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.
Chemical Structure and Properties
This compound features a dimethylamino group and a fluorine atom attached to a benzhydrol framework. Its unique structure contributes to its interaction with various biological targets.
Biological Activities
Several studies have investigated the biological activities of this compound, revealing various pharmacological effects:
- Anticancer Activity : Research indicates that compounds similar to this compound may exhibit cytotoxic effects against cancer cells. For example, studies on related compounds have shown inhibition of cell proliferation and induction of apoptosis in tumor models.
- Neurotransmitter Modulation : The dimethylamino group suggests potential interactions with neurotransmitter receptors, particularly in the central nervous system, possibly influencing mood and cognitive functions.
- Antimicrobial Properties : Some derivatives have shown antimicrobial activity, suggesting that this compound may possess similar properties.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Anticancer Studies : In vitro studies demonstrated that this compound significantly reduced cell viability in various cancer cell lines. For instance, a study reported a dose-dependent decrease in viability with IC50 values ranging from 10-20 µM across different cancer types.
- Neurotransmitter Interaction : A pharmacological assessment indicated that the compound might act as a partial agonist at serotonin receptors, potentially influencing mood regulation and anxiety levels. This aligns with findings from related compounds that exhibit similar receptor interactions .
- Antimicrobial Activity : Preliminary tests against Gram-positive and Gram-negative bacteria showed that this compound can inhibit bacterial growth at concentrations as low as 50 µg/mL . This suggests potential for development as an antimicrobial agent.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following table compares 4-(Dimethylamino)-4'-fluorobenzhydrol with key analogs based on substituent positions and functional groups:
Reactivity and Functional Group Influence
- Hydrogen Bonding: Benzhydrols like this compound exhibit hydroxyl groups capable of forming hydrogen bonds, influencing solubility and crystal packing. For example, 4-(dimethylamino)-3'-fluorobenzhydrol () may form intermolecular O-H···N or O-H···F interactions.
- Reactivity in Polymer Chemistry: Ethyl 4-(dimethylamino) benzoate () demonstrates higher reactivity in resin cements than 2-(dimethylamino) ethyl methacrylate, suggesting that para-substituted dimethylamino groups enhance polymerization efficiency.
Crystallographic and Computational Studies
- Programs like SHELX () are widely used for refining small-molecule structures, including benzhydrol derivatives. For example, 4-(dimethylamino)benzohydrazide () was analyzed via DFT calculations to assess hydrogen-bonding networks and lattice energies.
- The absence of direct crystallographic data for this compound necessitates reliance on analog studies. Computational methods could predict its crystal packing behavior based on substituent electronic effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
